molecular formula C18H16N4O3S B10889453 4-methyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide

4-methyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide

Cat. No.: B10889453
M. Wt: 368.4 g/mol
InChI Key: RPHYRTXSYICSIZ-UHFFFAOYSA-N
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Description

4-METHYL-N~1~-{4-[(2-PYRIMIDINYLAMINO)SULFONYL]PHENYL}BENZAMIDE is a chemical compound known for its diverse applications in scientific research and industry. It is characterized by its complex structure, which includes a benzamide core substituted with a pyrimidinylamino sulfonyl group. This compound has garnered attention due to its potential biological activities and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-N~1~-{4-[(2-PYRIMIDINYLAMINO)SULFONYL]PHENYL}BENZAMIDE typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the Benzamide Core: This step involves the reaction of 4-methylbenzoic acid with an appropriate amine to form the benzamide core.

    Introduction of the Pyrimidinylamino Group: The pyrimidinylamino group is introduced through a nucleophilic substitution reaction, where a pyrimidine derivative reacts with the benzamide intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-N~1~-{4-[(2-PYRIMIDINYLAMINO)SULFONYL]PHENYL}BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: Nucleophilic substitution reactions can modify the pyrimidinylamino group or the benzamide core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.

Scientific Research Applications

4-METHYL-N~1~-{4-[(2-PYRIMIDINYLAMINO)SULFONYL]PHENYL}BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 4-METHYL-N~1~-{4-[(2-PYRIMIDINYLAMINO)SULFONYL]PHENYL}BENZAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, influencing cellular processes such as signal transduction and metabolism.

Comparison with Similar Compounds

Similar Compounds

    4-METHYL-N~1~-{4-[(2-PYRIMIDINYLAMINO)SULFONYL]PHENYL}BENZAMIDE: shares similarities with other benzamide derivatives and sulfonyl-containing compounds.

    1,2,4-Oxadiazole Derivatives: These compounds also contain amide fragments and exhibit similar biological activities.

Uniqueness

What sets 4-METHYL-N~1~-{4-[(2-PYRIMIDINYLAMINO)SULFONYL]PHENYL}BENZAMIDE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in various fields of research.

Properties

Molecular Formula

C18H16N4O3S

Molecular Weight

368.4 g/mol

IUPAC Name

4-methyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide

InChI

InChI=1S/C18H16N4O3S/c1-13-3-5-14(6-4-13)17(23)21-15-7-9-16(10-8-15)26(24,25)22-18-19-11-2-12-20-18/h2-12H,1H3,(H,21,23)(H,19,20,22)

InChI Key

RPHYRTXSYICSIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3

Origin of Product

United States

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